4-(Dimethylamino)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
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Overview
Description
4-(Dimethylamino)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with a molecular formula of C24H27N7O2 and a molecular weight of 445.528 . This compound is notable for its unique structure, which includes both dimethylamino and benzaldehyde groups, as well as a purinyl hydrazone moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-(Dimethylamino)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the condensation of 4-(dimethylamino)benzaldehyde with a suitable hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete condensation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Dimethylamino)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is used in various scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of Schiff bases and other organic compounds.
Biology: It is employed in biochemical assays to detect the presence of specific biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of cancer research.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its ability to form Schiff bases with primary amines and pyrroles . This reaction is facilitated by the presence of the aldehyde group, which reacts with the amine groups to form a stable imine linkage. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various cellular proteins and enzymes.
Comparison with Similar Compounds
Similar compounds to 4-(Dimethylamino)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone include:
4-(Dimethylamino)benzaldehyde: A simpler compound with similar reactivity but lacking the purinyl hydrazone moiety.
Benzaldehyde derivatives: Compounds like p-Formyldimethylaniline and Ehrlich’s reagent share structural similarities and are used in similar applications. The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27N7O2 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
8-[(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C24H27N7O2/c1-16-6-8-18(9-7-16)15-31-20-21(29(4)24(33)30(5)22(20)32)26-23(31)27-25-14-17-10-12-19(13-11-17)28(2)3/h6-14H,15H2,1-5H3,(H,26,27)/b25-14- |
InChI Key |
FUSYWTKFELQLKJ-QFEZKATASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C\C4=CC=C(C=C4)N(C)C)N(C(=O)N(C3=O)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC=C(C=C4)N(C)C)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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